P-P-s4Ura-Ribf.NH3
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Overview
Description
P-P-s4Ura-Ribf.NH3 is a modified nucleoside that has gained attention for its potential in scientific research applications. This molecule is a derivative of uridine and is synthesized by a complex series of chemical reactions.NH3.
Mechanism of Action
The mechanism of action of P-P-s4Ura-Ribf.NH3 involves its interaction with RNA molecules. This molecule binds to RNA through hydrogen bonding and hydrophobic interactions, which leads to the inhibition of RNA polymerase. This inhibition results in the suppression of transcription and the downregulation of gene expression.
Biochemical and Physiological Effects
P-P-s4Ura-Ribf.NH3 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which makes it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using P-P-s4Ura-Ribf.NH3 in lab experiments include its high affinity for RNA molecules, its potent inhibition of RNA polymerase, and its potential applications in studying transcriptional regulation. However, the limitations of using this molecule include its complex synthesis method, its high cost, and the potential for off-target effects.
Future Directions
There are several future directions for the use of P-P-s4Ura-Ribf.NH3 in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent and its use in combination with other anticancer drugs. Additionally, the use of P-P-s4Ura-Ribf.NH3 in the study of RNA-protein interactions and transcriptional regulation could lead to new insights into gene expression and regulation.
Conclusion
In conclusion, P-P-s4Ura-Ribf.NH3 is a modified nucleoside that has potential applications in scientific research. Its unique properties make it useful in RNA-protein interaction studies and the study of transcriptional regulation. Although there are limitations to its use, the future directions for its application are promising and could lead to new discoveries in the field of molecular biology.
Synthesis Methods
The synthesis of P-P-s4Ura-Ribf.NH3 is a complex process that involves several chemical reactions. The starting material for the synthesis is uridine, which is modified through several steps to produce P-P-s4Ura-Ribf.NH3. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Scientific Research Applications
P-P-s4Ura-Ribf.NH3 has potential applications in scientific research due to its unique properties. This molecule has been shown to have a high affinity for RNA molecules, which makes it useful in RNA-protein interaction studies. It has also been found to be a potent inhibitor of RNA polymerase, which makes it useful in studying transcriptional regulation.
properties
IUPAC Name |
azane;[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFCVSGCAGQVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O11P2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745466 |
Source
|
Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
P-P-s4Ura-Ribf.NH3 | |
CAS RN |
108322-05-0 |
Source
|
Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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